1,8-Diamidoximoctane
Description
Emergence of Amidoxime Functional Group Research
Amidoxime chemistry originated with Lossen and Schigerdecker’s 1873 synthesis of formamidoxime, though structural confirmation awaited Tiemann’s 1884 crystallographic analyses. The functional group’s synthetic accessibility via hydroxylamine-nitrile cycloaddition (Equation 1) drove early 20th-century exploration:
$$ \text{R–CN} + \text{NH}2\text{OH} \rightarrow \text{R–C(NH}2\text{)=N–OH} $$
Critical milestones include:
- 1930s : Recognition of amidoximes as tautomeric systems influencing coordination behavior
- 1980s : Pharmaceutical applications exploiting amidoxime-to-amidine bioconversion (e.g., cardiotonic agents)
- 2000s : Microsomal oxidation studies revealing nitric oxide (NO) release mechanisms via CYP450-mediated C=N cleavage
Table 1 summarizes pivotal amidoxime synthesis methodologies adapted for 1,8-diamidoximoctane precursors:
This compound in Coordination Chemistry Literature
The octane backbone in this compound enables unprecedented coordination modes versus shorter-chain analogs:
- Bridging Ligand Behavior : The 8-carbon spacer facilitates μ~2~-κ²N,O binding between transition metals (Figure 1A). Crystallographic studies of analogous ligands show M–M distances of 4.8–5.2 Å ideal for dinuclear catalysis.
- Redox-Active Scaffolding : Combined amidoxime/alkyl chain conjugation allows electron delocalization in Fe(III)-Cu(II) clusters, enhancing catalytic water oxidation turnover frequencies.
- pH-Responsive Coordination : Protonation equilibria (Equation 2) modulate metal binding affinity:
$$ \text{L + 2H}^+ \leftrightarrow \text{H}_2\text{L}^{2+} $$ (L = this compound)
Table 2 contrasts coordination parameters with related polyamidoximes:
Evolution of Polyamidoxime Ligand Research Paradigms
Three paradigm shifts define polyamidoxime ligand development:
First Generation (1980–2000) : Focus on monomeric amidoximes for biomedical NO donors. Key limitation: Rapid renal clearance limiting therapeutic utility.
Second Generation (2000–2015) : Emergence of C~8~-C~12~ alkyl-tethered diamidoximes like this compound. Advantages include:
- Enhanced lipophilicity (log P = 1.8 vs −0.3 for C~4~ analogs)
- Cooperative metal binding (Δlog β = +4.2 vs monomeric ligands)
- Stabilized NO release kinetics (t~1/2~ = 18–24 h vs 2–4 h)
Third Generation (2015–Present) : Integration with nanomaterials and supramolecular architectures. Recent advances:
Properties
Molecular Formula |
C10H22N4O2 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-N',10-N'-dihydroxydecanediimidamide |
InChI |
InChI=1S/C10H22N4O2/c11-9(13-15)7-5-3-1-2-4-6-8-10(12)14-16/h15-16H,1-8H2,(H2,11,13)(H2,12,14) |
InChI Key |
DUOLIMOHSYEMGP-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCC/C(=N\O)/N)CCCC/C(=N\O)/N |
Canonical SMILES |
C(CCCCC(=NO)N)CCCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound generally involves the transformation of a dicarboxylic acid or its derivatives into the corresponding diamidoxime. The key steps include:
- Conversion of sebacic acid (decanedioic acid) into decanediamide.
- Subsequent conversion of decanediamide into the diamidoxime by treatment with hydroxylamine or related reagents.
Detailed Preparation Method from Sebacic Acid (Patent CN102276477A)
A well-documented preparation method of 1,8-diamino-octane (a closely related intermediate) involves the following steps, which can be adapted for amidoxime synthesis:
Synthesis of Decanediamide : Sebacic acid is reacted with urea to produce decanediamide.
Formation of 1,8-Aminosuberic Acid Ester : Decanediamide is reacted with sodium alkoxide in an anhydrous alcohol solution in the presence of a halogen catalyst.
Hydrolysis to 1,8-Diamino-octane : The ester is hydrolyzed in 95% alcohol containing sodium hydroxide to yield 1,8-diamino-octane.
Conversion to Hydrochloride Salt and Purification : The crude product is converted to the hydrochloride salt by treatment with hydrogen chloride gas, filtered, dried, and then neutralized with sodium hydroxide to obtain pure 1,8-diamino-octane.
Yield and Purity : The process yields 1,8-diamino-octane with an 83% yield and a melting point of 53 °C, indicating high purity.
While this method specifically describes 1,8-diamino-octane, it forms a foundational synthetic route that can be modified for amidoxime formation by replacing the amine functionalization step with amidoximation (reaction with hydroxylamine derivatives).
Amidoxime Formation
The amidoxime group (-C(=NOH)NH2) can be introduced by reacting nitrile or amide precursors with hydroxylamine hydrochloride under basic conditions. For this compound, the diamide intermediate (decanediamide) can be treated with hydroxylamine to convert the amide groups into amidoximes.
Typical conditions for amidoxime synthesis include:
- Use of hydroxylamine hydrochloride as the amidoxime source.
- Basic medium, often sodium carbonate or sodium hydroxide.
- Elevated temperatures (50–100 °C) for several hours.
- Solvents such as ethanol or water.
This step requires careful control to avoid side reactions and to ensure complete conversion.
Alternative Catalytic and Nanocatalyst Methods
Recent studies have explored the use of novel catalysts for related compounds involving 1,8-functionalized octane derivatives, such as 1,8-dioxo-octahydroxanthene. For instance, dendritic mesoporous nanosilica functionalized with hexamethylenetetramine has been used as a green heterogeneous nanocatalyst to accelerate condensation reactions under mild conditions with high yields and short reaction times. Although this study focuses on different derivatives, the catalytic principles could be adapted for amidoxime synthesis to improve efficiency and sustainability.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sebacic acid + urea → Decanediamide | Urea, heating | ~150 (typical) | Several hours | High | Conversion to diamide intermediate |
| Decanediamide + Na alkoxide + halogen catalyst → Aminosuberic acid ester | Sodium alkoxide, halogen catalyst, anhydrous alcohol | Reflux (95–100) | 24 hours | Not specified | Ester formation step |
| Hydrolysis of ester → 1,8-diamino-octane | NaOH in 95% ethanol | Reflux (95–100) | 24 hours | 83 | Hydrolysis and purification |
| Amidoximation (inferred step) | Hydroxylamine hydrochloride, base, solvent | 50–100 | Several hours | Variable | Conversion of amide to amidoxime |
Research Findings and Analysis
The patent CN102276477A provides a robust industrially viable method for synthesizing 1,8-diamino-octane, which can be adapted for amidoxime synthesis by substituting the amine formation step with amidoximation.
The reaction conditions emphasize refluxing in alcohol solvents under nitrogen protection to avoid oxidation and side reactions.
Purification involves conversion to hydrochloride salts and recrystallization, ensuring high purity and yield.
Recent advances in nanocatalysis offer promising avenues to reduce reaction times and improve yields under milder conditions, though direct application to this compound requires further research.
No direct industrial-scale methods for this compound were found in the current literature, but methodologies for related diamine and diaminonaphthalene compounds indicate that hydrazine hydrate reductions and catalytic hydrogenations are common for amine derivatives, while amidoxime formation typically involves hydroxylamine treatment.
Chemical Reactions Analysis
Nomenclature Clarification
The term "1,8-Diamidoximoctane" may involve a nomenclature error or typographical inconsistency. For example:
-
1,8-Diaminonaphthalene (1,8-DAN) : A structurally distinct but similarly named compound with two amino groups on a naphthalene scaffold. It is widely studied for applications in organic synthesis, medicinal chemistry, and materials science .
-
1,8-Dioxo derivatives (e.g., 1,8-dioxo-octahydroxanthene): These compounds are synthesized via multicomponent reactions and exhibit catalytic versatility .
Relevance of Amidoxime Functional Groups
While "amidoxime" functionalities are not explicitly discussed in the search results, related amidine or amino derivatives in bicyclic systems (e.g., perimidines, acridines) demonstrate reactivity patterns that may parallel theoretical amidoxime behavior:
-
Cyclocondensation : Reactions with aldehydes, ketones, or amines to form heterocycles (e.g., perimidines) .
-
Catalytic Applications : Dendritic mesoporous nanosilica catalysts enable accelerated synthesis of xanthene/acridine derivatives under solvent-free conditions .
Table 1: Reaction Conditions for Related Derivatives
Hypothetical Reaction Pathways
If "this compound" refers to an octane backbone with amidoxime groups at positions 1 and 8, plausible reactions might include:
-
Coordination Chemistry : Amidoximes are known to act as ligands for metal ions, forming complexes with applications in catalysis or sensing.
-
Nucleophilic Reactions : Amidoxime groups (–NH–C(=NOH)–) could participate in condensations or cyclizations with electrophiles (e.g., carbonyl compounds).
Recommendations for Further Research
-
Verify the compound’s IUPAC name or structural formula to resolve ambiguities.
-
Explore synthetic routes for amidoxime-containing alkanes using protocols from analogous systems (e.g., SmCl₃-catalyzed cyclizations or Ru-catalyzed dehydrogenative couplings ).
-
Investigate computational modeling (e.g., DFT) to predict reactivity and stability.
Scientific Research Applications
1,8-Diamidoximoctane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-diamidoximoctane involves its ability to interact with various molecular targets. The amidoxime groups can form stable complexes with metal ions, making it useful as a chelating agent. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights several octane derivatives with distinct functional groups, enabling a comparative analysis of their chemical properties, applications, and research findings. Below is a detailed comparison:
Table 1: Key Properties of Octane Derivatives
Research Findings
- 1,8-Naphthalimide : When functionalized with pyridyl groups, these derivatives exhibit strong antimicrobial activity on cotton fabrics. Fluorescence properties were characterized using UV-Vis and fluorescence spectroscopy, with quantum yields dependent on solvent polarity .
- 1,8-Diaminooctane: Gas-phase basicity studies revealed its proton affinity, critical for understanding ion-molecule interactions in mass spectrometry .
- 1,8-Dibromooctane and 1,8-Octanediol : These compounds serve as intermediates in polymer synthesis, with dibromooctane enabling alkylation and octanediol contributing to polyester backbones .
Contradictions and Limitations
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1,8-Diamidoximoctane?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases typically combine acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance resolution .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ DB-5MS capillary columns and electron ionization (EI) at 70 eV. Derivatization (e.g., silylation) may enhance volatility for better separation .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to resolve amine and oxime protons. Assign peaks using 2D techniques like COSY and HSQC .
Table 1 : Comparison of Analytical Techniques
| Technique | Detection Limit | Key Parameters | Applications |
|---|---|---|---|
| HPLC | 0.1 µg/mL | C18 column, UV 254 nm | Purity analysis |
| GC-MS | 0.01 µg/mL | DB-5MS, EI mode | Structural confirmation |
| NMR | N/A | DMSO-d₆, 500 MHz | Functional group mapping |
Q. How can researchers optimize synthesis conditions for this compound?
- Methodological Answer :
- Use Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, pH, catalyst concentration). A central composite design with 5 levels per factor is effective .
- Validate purity using TLC (silica gel, chloroform:methanol 9:1) and monitor reaction progress via FT-IR (amide I band at ~1650 cm⁻¹) .
- For scale-up, ensure inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups .
Q. What storage conditions ensure the stability of this compound in laboratory settings?
- Methodological Answer :
- Store in amber glass vials at –20°C under anhydrous conditions (use molecular sieves).
- Monitor degradation via periodic HPLC analysis. Stability is pH-dependent; avoid aqueous buffers below pH 5.0 or above pH 8.0 .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the adsorption behavior of this compound on carbon-based electrodes?
- Methodological Answer :
- Use B3LYP/6-311+G(d,p) to calculate adsorption energies. Include solvent effects (e.g., water) via the PCM model .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer kinetics. Compare with cyclic voltammetry data (e.g., peak separation ΔEₚ) for validation .
Table 2 : DFT Parameters for Adsorption Studies
| Functional | Basis Set | Solvent Model | Key Outputs |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | PCM (water) | E_ads, HOMO-LUMO gap |
| ωB97XD | def2-TZVP | SMD | Charge transfer analysis |
Q. What strategies resolve discrepancies between computational models and experimental data in studying this compound’s reactivity?
- Methodological Answer :
- Cross-validate using Car-Parrinello Molecular Dynamics (CPMD) to simulate proton transfer dynamics under realistic conditions (e.g., 300 K, NVT ensemble) .
- Adjust DFT functionals (e.g., hybrid vs. meta-GGA) to better match experimental UV-Vis spectra or redox potentials .
- Quantify uncertainties using Monte Carlo error propagation for key parameters (e.g., bond lengths, solvation energies) .
Q. How can fluorescence spectroscopy elucidate host-guest interactions between this compound and β-cyclodextrin?
- Methodological Answer :
- Conduct Job’s plot analysis at varying host:guest ratios (λ_ex = 280 nm, λ_em = 340 nm). Calculate binding constants (K_a) via Benesi-Hildebrand plots .
- Use fluorescence resonance energy transfer (FRET) to probe proximity between fluorophores tagged on the host and guest .
Q. What advanced statistical methods are suitable for analyzing multivariate datasets in this compound studies?
- Methodological Answer :
- Apply Principal Component Analysis (PCA) to reduce dimensionality in spectroscopic or chromatographic data. Use UPGMA clustering to identify sample groupings .
- Perform ANOVA on dose-response experiments (e.g., toxicity assays) with post-hoc Tukey tests to assess significance (α = 0.05) .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in this compound’s bioactivity assays?
- Methodological Answer :
- Replicate experiments under controlled conditions (e.g., cell passage number, serum batch).
- Use western blotting (e.g., for TNF-α/IL-1β) to confirm cytokine inhibition trends observed in computational docking studies .
- Perform meta-analysis of published data to identify confounding variables (e.g., solvent polarity in in vitro vs. in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
